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Introduction
M867 is a novel and selective, reversible inhibitor of caspase-3. In preclinical studies, it has

demonstrated potential as a radiosensitizer for the treatment of non-small cell lung cancer

(NSCLC). These application notes provide a comprehensive overview of the in vivo

administration of M867 in lung cancer models, detailing dosage, efficacy, and relevant

experimental protocols. The information is compiled from published research to guide the

design of new in vivo studies.

Mechanism of Action
M867 enhances the therapeutic effect of ionizing radiation through a multi-faceted mechanism.

By inhibiting caspase-3, a key executioner of apoptosis, M867 paradoxically leads to increased

cancer cell death when combined with radiation.[1][2] This is attributed to the induction of an

alternative cell death pathway, autophagy.[1][2] Furthermore, M867 exhibits anti-angiogenic

properties, reducing tumor vasculature and further impeding tumor growth.[1][2] In combination

with radiation, M867 has been shown to significantly delay tumor growth and reduce tumor cell

proliferation.[1][2][3]
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The following tables summarize the key quantitative data from in vivo studies of M867 in lung

cancer models.

Table 1: M867 In Vivo Dosage and Administration

Parameter Details Reference

Drug
M867 (selective caspase-3

inhibitor)
[1][2]

Animal Model
Athymic nude mice (nu/nu), 5-

6 weeks old
[1][2]

Cancer Cell Line
Human H460 non-small cell

lung cancer cells
[1][2]

Xenograft Type
Subcutaneous (hind limb flank)

or Orthotopic (mediastinum)
[1][2][3]

Dosage 2 mg/kg [1][2]

Administration Intraperitoneal (i.p.) injection [1][2]

Frequency Daily [1][2]

Duration 7 consecutive days [1][2]

Vehicle DMSO [1][2]

Table 2: Efficacy of M867 in Combination with Radiation in H460 Xenograft Model
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Parameter Control M867 Alone
Radiation
Alone

M867 +
Radiation

Reference

Tumor

Growth Delay

(days to

reach 2 cm³)

- - 20 days

26 days

(p<0.005 vs.

radiation

alone)

[4]

Tumor

Proliferation

(Ki67 index)

- - -

>5-fold

reduction

compared to

other groups

[1][2]

Apoptosis

(TUNEL

staining)

Baseline
No significant

change
Increased

Increased

total

apoptosis

(caspase-

independent)

[3][5]

Caspase-3

Activation

(cleaved

caspase-3)

5.4% 4.6% 25.0%

16.9%

(p<0.01 vs.

radiation

alone)

[5]

Tumor

Vasculature

(vWF

staining)

- - -
Dramatic

decrease
[1][2]
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Caption: Proposed mechanism of action for M867 as a radiosensitizer.
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Preparation

Tumor Implantation

Treatment Protocol

Monitoring & Analysis

H460 Cell Culture

Harvest & Prepare
1x10^6 cells in 50 µL

Athymic Nude Mice
(5-6 weeks old)

Subcutaneous or
Orthotopic Injection

Tumor Growth to
~0.25 cm³ (6-8 days)

Randomize into 4 Groups:
1. Vehicle Control

2. M867 (2 mg/kg, i.p.)
3. Vehicle + Radiation
4. M867 + Radiation

Daily Dosing
for 7 Days

Measure Tumor Volume
(daily or every other day)

Endpoint: Tumor Volume
reaches ~2.5-3.0 cm³

Tumor Excision &
Tissue Processing

Immunohistochemistry:
- Ki67 (Proliferation)
- TUNEL (Apoptosis)
- vWF (Vasculature)

Click to download full resolution via product page

Caption: General experimental workflow for M867 in vivo studies.
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Experimental Protocols
H460 Xenograft Mouse Model
a. Cell Culture and Preparation

Culture human H460 non-small cell lung cancer cells in RPMI-1640 medium supplemented

with 10% fetal bovine serum and 1% penicillin-streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Harvest cells at 80-90% confluency using trypsin-EDTA.

Wash cells with sterile phosphate-buffered saline (PBS).

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2

x 10⁷ cells/mL.

b. Tumor Implantation

Use female athymic nude mice (nu/nu), 5-6 weeks of age.

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

For subcutaneous model: Inject 50 µL of the cell suspension (1 x 10⁶ cells) subcutaneously

into the left posterior flank of each mouse using a 27.5-gauge needle.[1][2]

For orthotopic model: Surgically implant H460-Luc2 cells into the mediastinum.[3][5]

Monitor the animals for tumor growth.

M867 Administration and Radiation Treatment
Allow tumors to grow to an average volume of approximately 0.25 cm³.[1][2]

Randomly assign mice to the following treatment groups (n=5 per group):

Vehicle control (DMSO, i.p., daily for 7 days)
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M867 (2 mg/kg in DMSO, i.p., daily for 7 days)

Vehicle + Radiation

M867 + Radiation

For radiation treatment, administer a daily dose of 2 Gy for 5 consecutive days.[4]

Administer M867 or vehicle one hour prior to each radiation treatment.[4]

Tumor Growth Assessment and Endpoint
Measure tumor dimensions (length and width) with digital calipers every other day.

Calculate tumor volume using the formula: (Width² x Length) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

The experimental endpoint is typically when tumors in the control group reach a

predetermined size (e.g., 2.5-3.0 cm³).[4]

At the endpoint, euthanize the mice and excise the tumors for further analysis.

Immunohistochemical Analysis
a. Ki67 Staining for Proliferation

Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

Cut 5 µm sections and mount on slides.

Deparaffinize and rehydrate the tissue sections.

Perform antigen retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker.

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding with a suitable blocking serum.

Incubate with a primary antibody against Ki67 (e.g., Abcam ab15580).
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Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish

peroxidase (HRP) conjugate.

Develop the signal with a chromogen such as diaminobenzidine (DAB).

Counterstain with hematoxylin.

Dehydrate, clear, and mount the slides.

Quantify the Ki67 proliferative index by calculating the percentage of Ki67-positive cells per

microscopic field.

b. TUNEL Assay for Apoptosis

Prepare paraffin-embedded tissue sections as described for Ki67 staining.

Follow the manufacturer's protocol for a commercial TUNEL assay kit (e.g., ApopTag Kit-

S7100).

Briefly, after deparaffinization and rehydration, treat the sections with proteinase K.

Incubate with terminal deoxynucleotidyl transferase (TdT) and digoxigenin-labeled dUTP to

label the 3'-OH ends of fragmented DNA.

Apply an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase).

Develop with a suitable chromogen.

Counterstain with a nuclear stain (e.g., methyl green).

Quantify the apoptotic index by calculating the percentage of TUNEL-positive cells per

microscopic field.

c. von Willebrand Factor (vWF) Staining for Vasculature

Prepare tissue sections as previously described.

Perform antigen retrieval and blocking steps.
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Incubate with a primary antibody against vWF.

Follow with an appropriate secondary antibody and detection system.

Quantify vascular density by counting the number of vWF-positive vessels per microscopic

field.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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